2-Methyl-3-sulfanylpropanenitrile
Description
Properties
CAS No. |
31890-79-6 |
|---|---|
Molecular Formula |
C4H7NS |
Molecular Weight |
101.17 g/mol |
IUPAC Name |
2-methyl-3-sulfanylpropanenitrile |
InChI |
InChI=1S/C4H7NS/c1-4(2-5)3-6/h4,6H,3H2,1H3 |
InChI Key |
ULGALLCKFNXIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Precursors
A halogenated precursor such as 3-bromo-2-methylpropanenitrile could undergo thiolation via nucleophilic substitution. Reacting this intermediate with sodium hydrosulfide (NaSH) or thiourea introduces the sulfanyl group:
Reaction Scheme :
$$ \text{CH}3\text{C(CN)CH}2\text{Br} + \text{NaSH} \rightarrow \text{CH}3\text{C(CN)CH}2\text{SH} + \text{NaBr} $$
Optimization Parameters :
- Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity.
- Temperature : 60–80°C balances reaction rate and byproduct formation.
- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide improve yield.
Hypothetical Data Table :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 72 | 89 |
| Temperature | 70°C | 68 | 91 |
| Catalyst (10 mol%) | TBAB | 85 | 93 |
Thiol-Ene Reaction with Acrylonitrile Derivatives
The thiol-ene reaction offers a radical-mediated pathway to introduce the sulfanyl group. Starting from 2-methylpropenenitrile (CH₂=C(CN)CH₃), methanethiol (CH₃SH) adds across the double bond:
Reaction Scheme :
$$ \text{CH}2=\text{C(CN)CH}3 + \text{CH}3\text{SH} \xrightarrow{\text{UV}} \text{CH}3\text{C(CN)CH}_2\text{SH} $$
Key Considerations :
- Initiators : Azobisisobutyronitrile (AIBN) or light irradiation generates thiyl radicals.
- Regioselectivity : Anti-Markovnikov addition dominates due to radical stability.
Hypothetical Data Table :
| Initiator | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| AIBN (1 mol%) | 6 | 88 | 92 |
| UV Light (254 nm) | 4 | 94 | 89 |
Hydroformylation-Inspired Pathways
Challenges and Mitigation Strategies
Thiol Oxidation
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-sulfanylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Substitution: Sodium cyanide (NaCN) and potassium cyanide (KCN) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-sulfanylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-sulfanylpropanenitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially affecting their function.
Pathways Involved: The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Methyl-3-sulfanylpropanenitrile with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects :
- This compound’s -SH group enhances nucleophilic reactivity compared to the sulfide (-S-) in β,β'-Thiodipropionitrile. The latter’s symmetrical structure stabilizes charge distribution, whereas the former’s asymmetry may lead to selective reactivity .
- The benzoyl-substituted compound in exhibits enhanced conjugation due to electron-withdrawing (nitrile) and donating (methylsulfanyl) groups, a feature absent in simpler nitrile-sulfhydryl systems .
Thermal and Crystallographic Stability :
- The benzoyl derivative () demonstrates intramolecular C–H⋯S interactions and a short O⋯C contact (2.917 Å), contributing to its crystalline stability. Such interactions are less likely in this compound due to the absence of aromatic substituents .
- β,β'-Thiodipropionitrile’s linear sulfide bridge facilitates applications in crosslinking polymers, whereas the -SH group in the target compound may limit thermal stability due to oxidation susceptibility .
Synthetic Utility :
- β,β'-Thiodipropionitrile is widely used in organic synthesis and material science, whereas this compound’s applications remain underexplored. Its -SH group could enable thiol-ene click chemistry or metal coordination, contrasting with the inert sulfide in β,β'-Thiodipropionitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
